2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile

Vue d'ensemble

Description

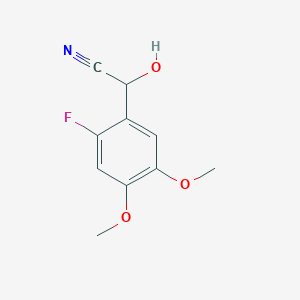

2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile is an organic compound with the molecular formula C10H10FNO3. This compound is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with a hydroxyacetonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-4,5-dimethoxybenzaldehyde.

Reaction with Hydroxylamine: The aldehyde group is reacted with hydroxylamine to form the corresponding oxime.

Reduction: The oxime is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Cyanation: The amine is then reacted with cyanogen bromide to introduce the nitrile group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-oxoacetonitrile.

Reduction: 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-aminoethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enable chemists to explore various substitution reactions , leading to a range of derivatives that can exhibit different chemical properties.

Biology

The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein interactions . The presence of the fluoro and methoxy groups enhances its binding affinity to specific proteins, making it a valuable tool for investigating protein-ligand interactions . For instance, studies have shown that modifications to the phenyl ring can significantly affect biological activity, making this compound an important subject for drug design research.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in developing pharmaceuticals. Its structural characteristics may contribute to the efficacy of drugs targeting specific diseases. Research indicates that compounds with similar structures have shown promise in treating conditions such as cancer and inflammation.

-

Enzyme Inhibition Studies:

Recent studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways related to cancer progression. The fluoro group enhances interaction with the enzyme active site, leading to increased inhibition rates. -

Pharmaceutical Development:

A study published in a peer-reviewed journal highlighted the synthesis of new analogs based on this compound that exhibited improved anti-inflammatory properties compared to existing drugs. These findings suggest a pathway for developing more effective therapeutic agents. -

Material Science:

Researchers have also explored the use of this compound in synthesizing specialty chemicals used in coatings and adhesives due to its unique chemical stability and reactivity profile.

Mécanisme D'action

The mechanism of action of 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain proteins, while the hydroxyacetonitrile moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying protein-ligand interactions and enzyme inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine: Similar structure but lacks the nitrile group.

2-(2-Fluoro-4,5-dimethoxyphenyl)ethanol: Similar structure but lacks the nitrile group and has a hydroxyl group instead.

Uniqueness

2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, along with the hydroxyacetonitrile moiety. This combination of functional groups provides distinct chemical reactivity and binding properties, making it valuable in various research applications.

Activité Biologique

2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile, with the CAS number 119085-63-1, is a compound characterized by its unique molecular structure comprising a fluoro group and two methoxy groups on a phenyl ring, along with a hydroxyacetonitrile moiety. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological activity studies.

- Molecular Formula : C10H10FNO3

- Molecular Weight : 211.19 g/mol

- IUPAC Name : this compound

- Synonyms : 2-Fluoro-α-hydroxy-4,5-dimethoxybenzeneacetonitrile

Biological Activity

The biological activity of this compound is primarily linked to its potential as an inhibitor of specific molecular targets, particularly in cancer research. The compound's structural features enhance its binding affinity to various proteins and enzymes involved in tumorigenesis.

The mechanism of action involves:

- Protein Binding : The fluoro and methoxy groups increase hydrophobic interactions and hydrogen bonding capabilities with target proteins.

- Enzyme Inhibition : The hydroxyacetonitrile moiety allows for specific interactions with active sites of enzymes, potentially leading to inhibition of their activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been evaluated for its efficacy against different cancer cell lines:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| SJSA-1 | 13 | Potent inhibition of cell growth |

| RS4;11 (acute leukemia) | 38 | Effective at inhibiting growth |

| LNCaP (prostate cancer) | 18 | Significant growth inhibition |

| HCT116 (colon cancer) | 104 | Moderate effect |

These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to optimize the biological activity of related compounds. Modifications to the core structure have resulted in variations in potency and selectivity towards MDM2 (Murine Double Minute 2) protein, which is crucial in the regulation of the p53 tumor suppressor pathway:

| Compound | Binding Affinity (Ki) | Antitumor Efficacy |

|---|---|---|

| Compound 54 | <1 nM | 87% tumor regression |

| Compound 56 | <1 nM | Strong p53 activation |

This table illustrates how subtle changes in molecular structure can significantly impact both binding affinity and biological efficacy .

Case Studies

- MDM2 Inhibition Study : In a study focused on MDM2 inhibitors, compounds structurally similar to this compound demonstrated high binding affinities and significant antitumor effects in vivo. The results indicated that these compounds could achieve complete tumor regression at specific dosages .

- Cell Viability Assays : Various assays conducted on different cancer cell lines revealed that this compound effectively reduces cell viability in a dose-dependent manner. The results support its potential use as a therapeutic agent against cancers with overexpressed MDM2 .

Propriétés

IUPAC Name |

2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-14-9-3-6(8(13)5-12)7(11)4-10(9)15-2/h3-4,8,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBXXCYXZUPYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C#N)O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397073 | |

| Record name | 2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119085-63-1 | |

| Record name | 2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.